5-(2,4,6-Trifluorophenyl)oxazole
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Overview
Description
5-(2,4,6-Trifluorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluorophenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Trifluorophenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trifluorobenzoyl chloride with an appropriate amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4,6-Trifluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of trifluorophenyl-substituted oxazoles.
Scientific Research Applications
5-(2,4,6-Trifluorophenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trifluorophenyl)oxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes .
Comparison with Similar Compounds
Oxazole: The parent compound, oxazole, lacks the trifluorophenyl group but shares the core heterocyclic structure.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a fused benzene ring, providing different chemical properties and applications.
Uniqueness: 5-(2,4,6-Trifluorophenyl)oxazole is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and in materials science applications .
Properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPNLCRDVBPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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